Velnacrine can be synthesized through several methods, with one notable approach involving microwave-assisted synthesis. This method enhances reaction rates and yields, allowing for shorter production times and higher product conversion rates. The synthesis typically involves the formation of the core structure through condensation reactions, followed by various functional group modifications to achieve the desired pharmacological properties .
Velnacrine's molecular structure can be described as follows:
The structure features a central aromatic ring system with amine substituents that contribute to its biological activity. The specific arrangement of atoms within the molecule is crucial for its interaction with acetylcholinesterase, the target enzyme for cholinesterase inhibitors.
Velnacrine participates in several chemical reactions typical of cholinesterase inhibitors:
Velnacrine acts primarily by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By preventing this breakdown, velnacrine increases acetylcholine availability, thereby enhancing cholinergic neurotransmission.
Analytical methods such as spectrofluorimetry have been developed for quantifying velnacrine in biological samples, highlighting its relevance in pharmacokinetic studies .
Velnacrine has been primarily researched for its potential applications in treating Alzheimer's disease due to its cholinesterase inhibitory activity. Clinical studies have shown promising results regarding cognitive improvements in subjects with mild to moderate Alzheimer's disease . Additionally, ongoing research aims to explore its efficacy against other neurodegenerative disorders where cholinergic dysfunction is implicated.
The cholinergic hypothesis posits that cognitive decline in Alzheimer's disease (AD) stems from a profound deficit in cortical cholinergic neurotransmission, primarily due to degeneration of basal forebrain cholinergic neurons projecting to the hippocampus and neocortex [5] [10]. This degeneration leads to reduced acetylcholine (ACh) synthesis and impaired cortical plasticity, which correlate with clinical manifestations of memory loss and cognitive dysfunction [9] [10]. Velnacrine (9-amino-1,2,3,4-tetrahydroacridin-1-ol), a hydroxylated derivative of tacrine, was developed explicitly to augment cholinergic function by inhibiting acetylcholinesterase (AChE), the enzyme responsible for ACh hydrolysis [4] [8].
Electron paramagnetic resonance studies using protein-specific spin labels demonstrated that velnacrine interacts with neocortical synaptosomal membranes, decreasing segmental motion of membrane proteins (P<0.005). This effect suggests enhanced cytoskeletal protein-protein interactions, analogous to changes observed in erythrocyte membranes. Notably, velnacrine's membrane effects were less pronounced than tacrine's, indicating differential interactions with neuronal membranes [1]. These membrane interactions may extend beyond AChE inhibition, potentially influencing neuronal resilience. Neuroimaging and neuropathological studies confirm that cholinergic deficits emerge early in AD, even at prodromal stages, and correlate with cortical amyloid-β accumulation and neurofibrillary tangle formation [5] [10].
Table 1: Key Pathophysiological Changes in Alzheimer's Disease Cholinergic System
Pathophysiological Event | Consequence | Relevance to Velnacrine |
---|---|---|
Degeneration of nucleus basalis of Meynert neurons | Cortical cholinergic deafferentation | Target for AChE inhibition to increase synaptic ACh [10] |
Loss of presynaptic M2 muscarinic receptors | Impaired ACh release modulation | Compensated by enhanced ACh availability via AChE inhibition [5] |
Reduction in α7 nicotinic receptors | Disrupted synaptic plasticity & long-term potentiation | Indirect modulation through increased ACh concentrations [10] |
Cortical choline acetyltransferase upregulation | Compensatory response in prodromal AD | Augmented by exogenous cholinergic enhancement [10] |
Velnacrine reversibly inhibits AChE, increasing synaptic ACh concentration and prolonging cholinergic neurotransmission. In vitro studies using human red blood cell AChE demonstrate velnacrine's inhibitory concentration (IC₅₀) at approximately 3.27 μM, comparable to its parent compound tacrine [6] [8]. Molecular docking analyses reveal that velnacrine binds to the catalytic anionic site (CAS) of AChE, with its 4-hydroxy group forming critical hydrogen bonds with residues in the peripheral anionic site (PAS) [8]. This dual-site interaction may contribute to its enzyme inhibition potency.
In the rat phrenic-hemidiaphragm preparation, velnacrine potentiates nerve-stimulated twitch responses by ~25% at 10 μM concentrations, though it is less potent than physostigmine. Unlike tacrine, which exhibits biphasic effects (potentiation at low concentrations, blockade at high concentrations), velnacrine maintains facilitatory effects without suppressing directly induced twitch responses [3]. This suggests a more favorable safety margin for neuromuscular transmission. Velnacrine also reverses tubocurarine-induced neuromuscular blockade, achieving 50% reversal (ED₅₀) at 15.2 μM, comparable to other AChE inhibitors [7]. Its ability to attenuate scopolamine-induced cognitive impairment in healthy volunteers underscores its central nervous system activity [4].
Table 2: Comparative Pharmacological Profile of AChE Inhibitors in Preclinical Models
Parameter | Velnacrine | Tacrine | Physostigmine |
---|---|---|---|
AChE IC₅₀ (human RBC) | 3.27 μM [8] | 0.15 μM [8] | 0.04 μM [3] |
Twitch Potentiation (ED₅₀ in rat diaphragm) | Moderate [3] | Weak [3] | Strong [3] |
Direct Twitch Suppression | Absent [3] | Significant [3] [7] | Minimal [3] |
Reversal of Tubocurarine Block (ED₅₀) | 15.2 μM [3] | 12.8 μM [3] | 0.5 μM [3] |
Brain Penetrance | Moderate [4] | High [9] | Moderate-High [9] |
Structurally, velnacrine is the 1-hydroxy metabolite of tacrine, which confers distinct physicochemical and pharmacological properties [4] [8]. While both compounds are acridine derivatives, velnacrine's hydroxyl group enhances hydrogen-bonding capacity, reducing lipophilicity and altering interactions with AChE's active site gorge [6] [8]. Tacrine exhibits greater non-specific membrane effects, significantly decreasing synaptosomal membrane protein mobility at lower concentrations (0.1 mM) than velnacrine (0.5 mM) [1]. This may correlate with tacrine's broader adverse effect profile, including hepatotoxicity not fully shared by velnacrine.
Functionally, velnacrine demonstrates greater selectivity for central versus peripheral cholinesterases. In mouse motor nerve terminals, tacrine (10 μM) prolongs endplate potential decay by 140% and reduces potassium-related nerve terminal currents by 30%, indicating additional potassium channel blockade. In contrast, velnacrine predominantly affects endplate potential duration (+110% prolongation) without significant potassium channel interactions [7]. This mechanistic purity may translate to fewer peripheral cholinergic side effects. Furthermore, velnacrine lacks tacrine's hepatotoxic metabolite profile; tacrine undergoes extensive hepatic N-hydroxylation forming reactive intermediates, whereas velnacrine's primary metabolism involves glucuronidation of its pre-existing hydroxyl group [4] [9].
Bioisosteric replacement strategies have generated velnacrine analogs like thiopyranoquinolines, maintaining AChE inhibition while optimizing pharmacokinetics. Chlorinated derivatives (e.g., 7-chloro substituted analogs) achieve IC₅₀ values of 1.45 μM, surpassing velnacrine's potency [8]. Unlike irreversible carbamate inhibitors (e.g., rivastigmine), velnacrine's reversible inhibition allows flexible dosing and reduces risk of prolonged cholinergic toxicity [9]. Clinical studies in 423 AD patients confirmed velnacrine's modest efficacy, with approximately 33% showing cognitive improvement on the Alzheimer’s Disease Assessment Scale (ADAS-Cog) at doses of 150-225 mg/day [4].
Table 3: Structural and Functional Comparison of First-Generation AChE Inhibitors
Characteristic | Velnacrine | Tacrine | Physostigmine |
---|---|---|---|
Chemical Class | Hydroxy-tetrahydroacridine | Amino-tetrahydroacridine | Carbamate alkaloid |
Primary Target | AChE CAS & PAS [8] | AChE CAS & potassium channels [7] [9] | AChE catalytic triad [9] |
Metabolism | Glucuronidation [4] | Cytochrome P450 hydroxylation [9] | Plasma hydrolysis [9] |
Selectivity for CNS vs. Peripheral AChE | Moderate [4] | Low [9] | Moderate [9] |
Additional Mechanisms | Minimal [7] | K⁺ channel blockade, MAO inhibition [7] [9] | Butyrylcholinesterase inhibition [9] |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0